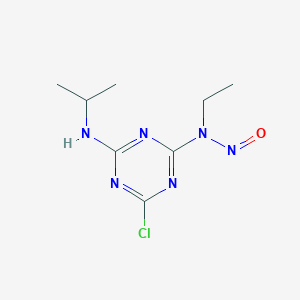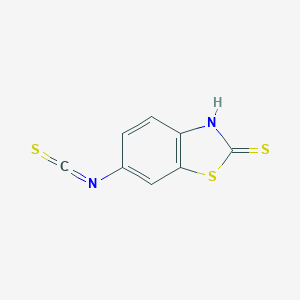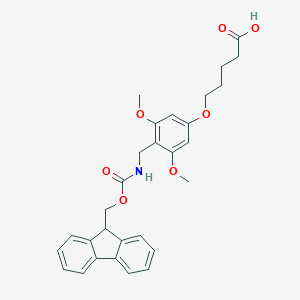
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Descripción general
Descripción
The PAL handle is an acid-labile compound used for the solid-phase synthesis of C-terminal peptide amides . It is described as a reagent for the mild solid-phase synthesis of C-terminal peptide amides .
Synthesis Analysis
The pure para isomer of the PAL handle was prepared by each of two efficient five-step routes, in overall yields from 52% to 74% . The handle was coupled onto a variety of amino group-containing supports to provide a general starting point for stepwise assembly of peptide chains according to a wide range of chemistries .Molecular Structure Analysis
The PAL handle is a complex organic molecule with multiple functional groups. It includes a 9-fluorenylmethyloxycarbonyl (Fmoc) group, an aminomethyl group, and a dimethoxyphenoxy group .Chemical Reactions Analysis
In the solid-phase synthesis process, products are cleaved from the insoluble solid support. Depending on the type of linker, various reagents have been employed to enable the release of synthesized compounds . For the PAL handle, final cleavage of tert-butyl side-chain protecting groups and of the anchoring linkage proceeded smoothly in trifluoroacetic acid-dichloromethane-dimethyl sulfide .Aplicaciones Científicas De Investigación
- Fmoc-SPPS : The Fmoc group serves as the Nα-protecting group during peptide synthesis .
- Resins and Linkers : The choice of resin and linker significantly impacts peptide synthesis efficiency. Fmoc-Pal-Linker provides a reversible linkage between the peptide chain and the solid support (resin). It also protects the C-terminal α-carboxyl group during synthesis .
- Acid Sensitivity : Fmoc-Pal-Linker exhibits higher acid sensitivity compared to the Rink amide linker, making it suitable for microwave-assisted synthesis .
Peptide Cyclization
Fmoc-Pal-Linker allows efficient cyclization of peptides with disulfide bridges. Researchers use it to create cyclic peptides with specific structural features .
Drug Discovery
- Peptide Mimetics : Fmoc-Pal-Linker aids in designing peptide mimetics, which are non-peptidic compounds that mimic the biological activity of peptides. These mimetics can be potential drug candidates .
Bioconjugation
- Bioorthogonal Chemistry : Fmoc-Pal-Linker can be functionalized with various groups (e.g., fluorophores, PEG, or targeting ligands) for bioconjugation. These modified linkers enable site-specific labeling and imaging of biomolecules .
Peptide Libraries
- Combinatorial Chemistry : Fmoc-Pal-Linker is used to create peptide libraries for high-throughput screening. Researchers synthesize diverse peptide sequences on solid support, allowing rapid testing of potential ligands, inhibitors, or modulators .
Chemical Biology
- Protein-Protein Interactions : Fmoc-Pal-Linker-derived peptides help study protein-protein interactions. By immobilizing one protein on the resin and probing its binding partners, researchers gain insights into cellular processes .
Mecanismo De Acción
Target of Action
The primary target of the Fmoc-Pal-Linker, also known as 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other groups during peptide synthesis .
Mode of Action
The Fmoc-Pal-Linker interacts with its target by acylating the amine group under standard coupling conditions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable bond between the Fmoc group and the amine, protecting the amine during peptide synthesis .
Biochemical Pathways
The Fmoc-Pal-Linker plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It provides a reversible linkage between the peptide chain and the solid support (resin), and also provides protection and blockage of the C-terminal α-carboxyl group during synthesis .
Pharmacokinetics
The Fmoc-Pal-Linker’s pharmacokinetic properties are primarily determined by its acid sensitivity . Studies have shown that the acid sensitivity of this linker is around twice that of the Rink amide linker . This property impacts the linker’s bioavailability during peptide synthesis, as it determines how easily the linker can be removed to release the desired peptide .
Result of Action
The result of the Fmoc-Pal-Linker’s action is the successful synthesis of a protected peptide . Following peptide assembly, treatment with 95% trifluoroacetic acid (TFA) containing scavengers releases the desired peptide amide . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
The action of the Fmoc-Pal-Linker is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the acylation process . Additionally, the type of resin used in the SPPS process can also impact the linker’s action, as it determines the physical properties, such as the swelling of the peptidyl resin, and may also limit the conditions and chemistries under which the resins are stable .
Direcciones Futuras
The PAL handle has shown promise in the synthesis of peptide amides, and its use could be expanded to other areas of peptide synthesis . Future research may focus on improving the efficiency of the synthesis process, exploring new applications, and developing safer and more environmentally friendly methods for synthesis and disposal.
Propiedades
IUPAC Name |
5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUCXIJDKHOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150966 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
CAS RN |
115109-65-4 | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the PAL linker and what is it used for?
A: The PAL linker, or 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (Fmoc-PAL), is a specialized molecule used in solid-phase peptide synthesis (SPPS). [, , ] This technique allows the construction of peptides, which are short chains of amino acids, while attached to a solid support. The PAL linker acts as a handle, anchoring the growing peptide chain to the resin bead during synthesis. Its key advantage lies in its ability to release the synthesized peptide as a C-terminal amide under mild acidic conditions. [, ]
Q2: How does the PAL linker release the peptide from the resin?
A: The PAL linker contains an acid-labile bond within its structure. [, , ] During the final step of SPPS, treatment with a mild acid, typically trifluoroacetic acid (TFA), cleaves this specific bond. [] This cleavage releases the synthesized peptide from the solid support, leaving a C-terminal amide group on the peptide.
Q3: What are the advantages of using the PAL linker over other linkers in SPPS?
A3: The PAL linker offers several advantages in SPPS:
- Mild Cleavage Conditions: The PAL linker allows for the release of fully protected peptide amides under mild acidic conditions, minimizing side reactions. [, ] This is particularly important for synthesizing peptides containing sensitive functional groups.
- High Purity: The use of the PAL linker generally results in high-purity peptides after cleavage from the resin. []
- Versatility: The PAL linker is compatible with standard Fmoc-based SPPS protocols. [, ]
Q4: What is the role of the Fmoc group in the PAL linker?
A: The Fmoc (9-fluorenylmethyloxycarbonyl) group in the PAL linker is a temporary protecting group for the amine group. [, ] This group prevents unwanted reactions during peptide chain elongation. The Fmoc group can be easily removed under basic conditions, revealing the free amine for the next coupling step in SPPS.
Q5: Where can I obtain the PAL linker?
A: The PAL linker, both in its free form and pre-loaded onto various resin supports, is commercially available from chemical suppliers specializing in peptide synthesis reagents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
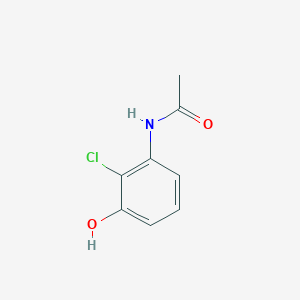
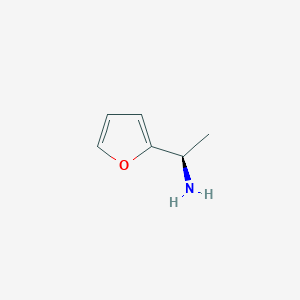
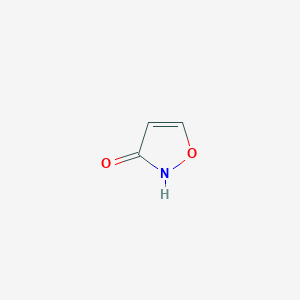
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)


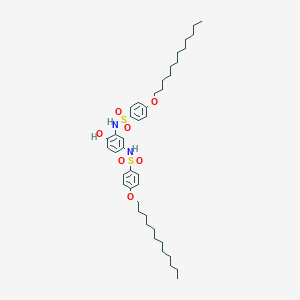
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
